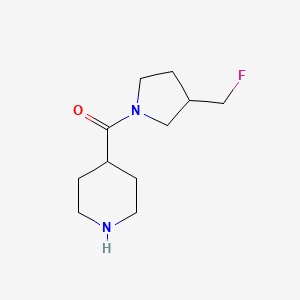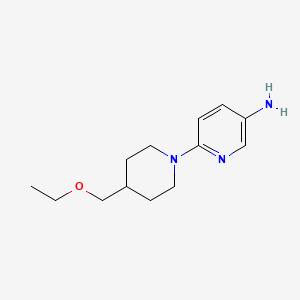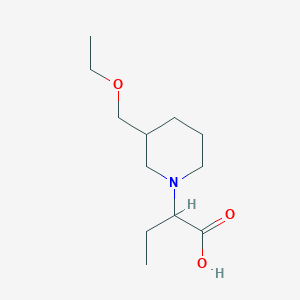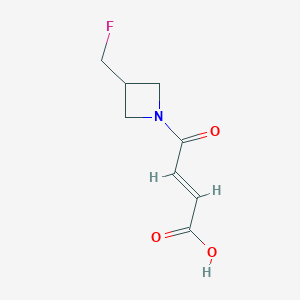
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
“(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C10H17FN2O . It has a molecular weight of 200.25 g/mol .
Synthesis Analysis
The synthesis of compounds like “(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone” often involves the use of pyrrolidine and piperidine rings . These nitrogen heterocycles are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone” can be analyzed using techniques such as 1H-NMR . The structure of the compound is characterized by the presence of a pyrrolidine ring and a piperidine ring .Chemical Reactions Analysis
The chemical reactions involving “(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone” can be complex due to the presence of the pyrrolidine and piperidine rings . These rings can undergo various intra- and intermolecular reactions leading to the formation of various derivatives .Physical And Chemical Properties Analysis
“(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone” is a compound with a molecular weight of 200.25 g/mol .Scientific Research Applications
Anticancer Research
The piperidine nucleus, a part of our compound of interest, is significant in drug discovery, particularly in anticancer applications. Piperidine derivatives have been utilized to develop compounds with cytotoxic properties against cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds have shown increased cytotoxicity against cancer cells when certain groups like halogen or methyl are present .
Antimicrobial and Antifungal Agents
Piperidine-based compounds, including those similar to our compound, exhibit antimicrobial and antifungal activities. These properties make them valuable in the development of new treatments for infectious diseases caused by bacteria, viruses, and fungi .
Analgesic and Anti-inflammatory Applications
Compounds with a piperidine moiety have been reported to possess analgesic and anti-inflammatory properties. This makes them potential candidates for the development of new pain relief medications and anti-inflammatory drugs .
Neurodegenerative Disease Treatment
The structural features of piperidine derivatives are important in the treatment of neurodegenerative diseases such as Alzheimer’s. They can serve as a basis for creating drugs that target the central nervous system to alleviate symptoms or potentially slow disease progression .
Antihypertensive and Cardiovascular Agents
Piperidine compounds have been explored for their antihypertensive effects, which could be beneficial in managing high blood pressure and related cardiovascular conditions .
Antipsychotic Medications
Due to their impact on neurotransmitter systems, piperidine derivatives are also being researched for their antipsychotic applications. They may contribute to the development of new medications for treating psychiatric disorders .
Antiviral and Antimalarial Agents
The versatility of piperidine-based compounds extends to antiviral and antimalarial research. Their ability to inhibit the replication of viruses and parasites makes them promising leads in the fight against these diseases .
Synthetic Cathinone Research
The compound is also known as 4’-F-α-PVP, a synthetic cathinone. It has been the subject of scientific interest due to its potential implications in various fields, including forensic science and neuropharmacology.
Future Directions
Pyrrolidine and piperidine rings, which are present in “(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone”, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-7-9-3-6-14(8-9)11(15)10-1-4-13-5-2-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBNNDIIXGLHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)



